BenchChemオンラインストアへようこそ!

TG-003

Kinase inhibition CLK1 CLK4

TG-003 (CAS 719277-26-6) is a benzothiazole compound that functions as a potent, ATP-competitive inhibitor of the Cdc2-like kinase (Clk) family. It demonstrates selective inhibition of Clk1/Sty and Clk4, with Ki values in the low nanomolar range, while exhibiting substantially weaker activity against Clk2 and Clk3.

Molecular Formula C13H15NO2S
Molecular Weight 249.33 g/mol
CAS No. 719277-26-6
Cat. No. B1682776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTG-003
CAS719277-26-6
SynonymsTG 003
TG-003
TG003 cpd
Molecular FormulaC13H15NO2S
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C
InChIInChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3/b13-7-
InChIKeyBGVLELSCIHASRV-QPEQYQDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TG-003 (CAS 719277-26-6) Procurement Guide: CLK1/4 Inhibitor for Alternative Splicing Research and Therapeutic Development


TG-003 (CAS 719277-26-6) is a benzothiazole compound that functions as a potent, ATP-competitive inhibitor of the Cdc2-like kinase (Clk) family [1]. It demonstrates selective inhibition of Clk1/Sty and Clk4, with Ki values in the low nanomolar range, while exhibiting substantially weaker activity against Clk2 and Clk3 . The compound has been established as a tool molecule for dissecting regulatory mechanisms involving serine/arginine-rich (SR) protein phosphorylation signaling pathways [2].

Why TG-003 Cannot Be Replaced by Other CLK Inhibitors or SRPK Inhibitors in Experimental Protocols


Substituting TG-003 with structurally analogous benzothiazole compounds or alternative SR protein kinase inhibitors introduces substantial experimental variability. The closely related analog TG009 exhibits 500- to 1000-fold lower potency against Clk1/Sty and Clk4, rendering it unsuitable for experiments requiring Clk inhibition . Furthermore, inhibitors targeting the SRPK family (e.g., SRPIN340) modulate distinct phosphorylation sites on SR proteins, leading to different subcellular trafficking and splicing outcomes . Cross-family substitution fundamentally alters the observed alternative splicing patterns and cannot be compensated by simple dose adjustments [1].

TG-003 Quantitative Differentiation Evidence: Head-to-Head Selectivity, Potency, and Functional Comparison Data


TG-003 vs. TG009: Direct Structural Analog Potency Comparison

TG-003 exhibits 500- to 1000-fold greater inhibitory potency against Clk1/Sty and Clk4 compared to its structurally analogous compound TG009, which serves as an inactive negative control in CLK-dependent functional assays .

Kinase inhibition CLK1 CLK4 Benzothiazole analogs Negative control

TG-003 Kinase Selectivity Profile: CLK Family vs. SRPK Family Discrimination

TG-003 exhibits no detectable inhibitory activity against SRPK1, SRPK2, or protein kinase C (PKC) at concentrations up to and exceeding those required for complete CLK inhibition, establishing clear pharmacological discrimination between CLK-mediated and SRPK-mediated SR protein phosphorylation pathways . In contrast, the SRPK family inhibitor SRPIN340 demonstrates Ki = 0.89 μM for SRPK1/2 but does not inhibit CLK family members .

Kinase selectivity CLK family SRPK family PKC Off-target profiling

TG-003 Differential Potency Across CLK Family Isoforms

TG-003 exhibits marked differential potency across CLK family isoforms, with nanomolar IC50 values against Clk1 (20 nM) and Clk4 (15 nM), intermediate activity against Clk2 (200 nM, 10- to 13-fold lower), and minimal activity against Clk3 (>10 μM, >500-fold lower) . This isoform selectivity profile is distinct from broader-spectrum CLK inhibitors and enables targeted investigation of Clk1/4-dependent processes.

CLK1 CLK2 CLK4 Isoform selectivity IC50 profiling

TG-003 Functional Rescue in Duchenne Muscular Dystrophy Exon Skipping Model

TG-003 promotes dose-dependent skipping of mutated exon 31 in the endogenous dystrophin gene and increases production of dystrophin protein in patient-derived cells [1]. Notably, TG-003 specifically promotes exon skipping in mutant exon 31-containing transcripts but does not affect wild-type exon 31, demonstrating mutation-specific splicing modulation [2].

Duchenne muscular dystrophy Exon skipping Dystrophin Splicing modulation DMD

TG-003 in Vivo Analgesic Activity via Intrathecal Administration

Intrathecal injection of TG-003 (1-100 pM) produces dose-dependent reduction of mechanical allodynia and thermal hyperalgesia in carrageenan- and CFA-induced inflammatory pain models . This in vivo efficacy profile demonstrates that TG-003 can modulate CLK-dependent pain signaling pathways at picomolar intrathecal doses.

Analgesia Neuropathic pain CLK1 Intrathecal Pain model

TG-003 vs. TG693: Metabolic Stability and Bioavailability Trade-Off

TG-003 and TG693 exhibit comparable exon-skipping efficacy in DMD patient-derived cells despite TG693 showing differences in CLK1 inhibitory activity in in vitro kinase assays [1]. However, TG-003's metabolic instability limits its clinical application, whereas TG693 was specifically developed as an orally bioavailable analog with improved pharmacokinetic properties enabling oral administration in mice [2]. The selection between these compounds depends on experimental context: TG-003 is optimal for acute in vitro and intrathecal in vivo studies, while TG693 is required for oral systemic dosing.

Metabolic stability Oral bioavailability CLK1 TG693 Drug development

TG-003 Optimal Application Scenarios Based on Verified Differentiation Evidence


Deconvoluting CLK-Dependent vs. SRPK-Dependent SR Protein Phosphorylation Pathways

TG-003's complete lack of activity against SRPK1, SRPK2, and PKC (compared to SRPIN340's selective SRPK inhibition) makes it the definitive tool for isolating CLK family contributions to SR protein phosphorylation . Researchers investigating the functional partitioning between CLK-mediated nuclear speckle dynamics and SRPK-mediated cytoplasmic phosphorylation should use TG-003 in parallel with SRPIN340 to establish pathway-specific effects. The mutually exclusive selectivity profiles provide unambiguous pharmacological separation not achievable with less selective kinase inhibitors.

Negative Control Validation Using TG009 in CLK-Dependent Functional Assays

TG-003's structurally analogous but functionally inactive counterpart TG009 (500- to 1000-fold lower CLK inhibitory potency) serves as an essential negative control for validating CLK-dependent phenotypes . Experimental designs employing matched TG-003/TG009 treatment arms can control for benzothiazole scaffold-related off-target effects, strengthening causal attribution of observed splicing changes to CLK inhibition. This paired-compound approach is particularly valuable in RNA-seq and splicing reporter assays where scaffold effects may confound interpretation.

Duchenne Muscular Dystrophy Exon-Skipping Preclinical Research and Chemical Probe Studies

TG-003's demonstrated ability to promote dose-dependent skipping of mutant dystrophin exon 31 and increase functional dystrophin protein in patient-derived cells supports its use as a chemical probe for CLK1/4-dependent exon-skipping therapeutic strategies . Notably, its mutation-specific activity (affecting mutant but not wild-type exon 31) makes it particularly valuable for studying targeted splicing correction in DMD. For studies requiring oral systemic administration, researchers should consider the metabolically stable analog TG693, which demonstrates comparable exon-skipping efficacy with improved bioavailability [1].

Targeted CLK1/4 Inhibition with Minimal CLK2/3 Cross-Reactivity

TG-003's isoform selectivity profile (Clk1 IC50 = 20 nM; Clk4 IC50 = 15 nM; Clk2 IC50 = 200 nM; Clk3 IC50 >10 μM) supports experimental designs requiring preferential Clk1/4 inhibition with preserved Clk3 function . This selectivity window is particularly relevant for studies of CLK1/4-specific alternative splicing regulation, stress-responsive CLK1/4 pre-mRNA maturation, and CLK3-independent biological processes. Researchers should verify isoform expression patterns in their specific cell models to interpret this differential potency appropriately.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for TG-003

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.